2,5,6-Methenoindeno[7,1-bc]furan (9CI)
Description
2,5,6-Methenoindeno[7,1-bc]furan (9CI) is a polycyclic organic compound featuring a fused indene and furan system with a methano bridge (CH₂) spanning positions 2,5,6 of the indeno[7,1-bc]furan backbone. The methano bridge introduces structural rigidity and influences electronic properties, making it distinct from simpler furan derivatives. Its nomenclature adheres to IUPAC rules, prioritizing minimal composite bridges and unambiguous numbering . While direct experimental data on this specific compound is sparse in the provided evidence, analogs and related structures offer insights into its behavior and applications.
Properties
CAS No. |
131107-18-1 |
|---|---|
Molecular Formula |
C11H4O |
Molecular Weight |
152.152 |
InChI |
InChI=1S/C11H4O/c1-2-5-8-4(1)9-6-3-7(8)12-11(5)10(6)9/h1-3,10H |
InChI Key |
UBYUSKGBGUFUGS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4C5=CC(=C2C1=C45)O3 |
Synonyms |
2,5,6-Methenoindeno[7,1-bc]furan (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2,4-Methanoindeno[7,1-bc]furan (8CI,9CI)
- Structure: Differs in methano bridge placement (positions 2,4 vs. 2,5,6 in the target compound).
- Properties : The altered bridge position affects ring strain and π-electron conjugation. lists this compound under CAS 23991-76-6 but lacks further characterization .
Octahydroindeno[7,1-bc]furan Derivatives
- Structure: Fully saturated indeno-furan core with a spirocyclic system and alkyl side chains . Activity: Exhibits hypoglycemic effects via glycogen synthase kinase 3 inhibition in liver cells .
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one
- Structure: Partially saturated indeno-furan with a ketone group at position 6. Key Differences: Furan ring fused at [5,4-b] instead of [7,1-bc], altering electronic density distribution .
4,6a-Dihydroxy-1a1-methyl-2-oxo-5-(prop-1-en-2-yl)octahydro-1a1H-oxireno[2’,3’:1,2]indeno[7,1-bc]furan-6-carboxylic Acid
- Structure: Incorporates an oxirene (three-membered oxygen ring) fused to the indeno-furan system.
Table 1: Key Compounds and Their Properties
Table 2: Influence of Substituents and Bridging
| Feature | 2,5,6-Methenoindeno[7,1-bc]furan | Octahydroindeno Derivatives | Oxireno-Fused Analogue |
|---|---|---|---|
| Ring Saturation | Partially unsaturated | Fully saturated | Partially saturated |
| Key Functional Groups | Methano bridge | Alkyl chains, spiro systems | Oxirene, carboxylic acid |
| Bioactivity | Unknown | Hypoglycemic | Unreported |
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